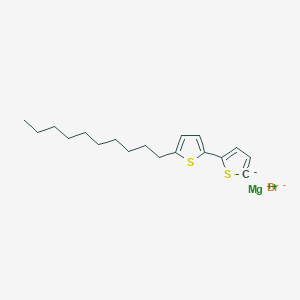
magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide is a complex organomagnesium compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is particularly interesting due to its unique structure, which includes a magnesium atom bonded to a bromide ion and a thiophene ring substituted with a decyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide typically involves the reaction of a thiophene derivative with a magnesium halide. One common method is the Grignard reaction, where a thiophene derivative is reacted with magnesium in the presence of an alkyl halide. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and solvents to avoid moisture and impurities, which can affect the reaction outcome.
化学反应分析
Types of Reactions
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: The bromide ion can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the thiophene ring. This compound can interact with various molecular targets and pathways, depending on the specific reaction or application.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2,5-Dibromothiophene: A simpler thiophene derivative with bromine atoms at the 2 and 5 positions.
Magnesium;2-thiophen-2-ylthiophene;bromide: A similar organomagnesium compound with a different substitution pattern.
Uniqueness
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the decyl group and the magnesium-bromide moiety makes it particularly useful in specialized applications, such as in the synthesis of complex organic molecules and advanced materials.
属性
CAS 编号 |
627546-20-7 |
|---|---|
分子式 |
C18H25BrMgS2 |
分子量 |
409.7 g/mol |
IUPAC 名称 |
magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide |
InChI |
InChI=1S/C18H25S2.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(20-16)17-12-10-15-19-17;;/h10,12-14H,2-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LHJMRKGNQOOXGK-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=[C-]S2.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B14232048.png)
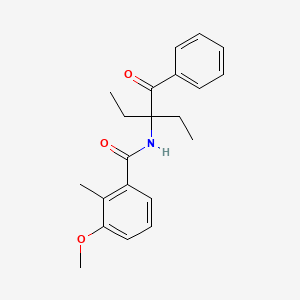


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
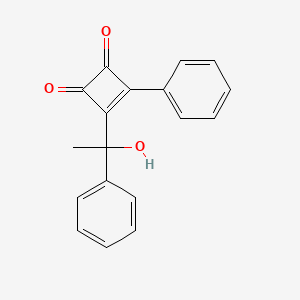
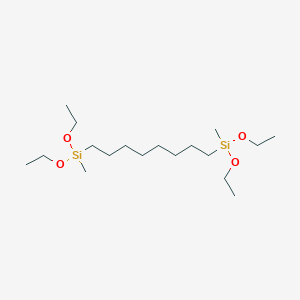

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
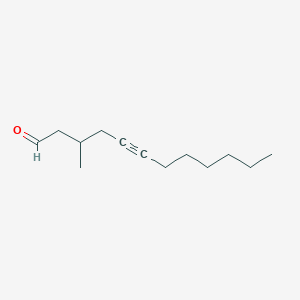
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
